molecular formula C27H21N7O3 B2913397 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1019097-61-0

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2913397
CAS No.: 1019097-61-0
M. Wt: 491.511
InChI Key: SAJCQDRIYLVLIA-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C27H21N7O3 and its molecular weight is 491.511. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

Compounds structurally related to "N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide" have been computationally and pharmacologically evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, specific novel derivatives have demonstrated binding affinity and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), showcasing their potential in cancer therapy and inflammation management (Faheem, 2018).

Anticancer Activity

Research into the synthesis and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, including structures closely related to the compound , has led to the discovery of compounds with appreciable anticancer activity. These derivatives have shown significant growth inhibition against various cancer cell lines, highlighting their potential as novel anticancer agents (Al-Sanea et al., 2020).

Synthesis and Characterization for Antitumor Applications

A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized, with certain derivatives demonstrating antitumor activity against human breast adenocarcinoma cell lines. This indicates the compound's potential role in developing new therapeutic agents for cancer treatment (El-Morsy et al., 2017).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally similar to "this compound," have been studied for their antioxidant activity. These complexes have demonstrated significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019).

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N7O3/c1-17-13-23(29-24(35)16-37-21-12-11-18-7-5-6-8-19(18)14-21)34(32-17)27-30-25-22(26(36)31-27)15-28-33(25)20-9-3-2-4-10-20/h2-15H,16H2,1H3,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJCQDRIYLVLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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